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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the co-administration of the ATR kinase

inhibitor (S)-Ceralasertib (AZD6738) and the chemotherapeutic agent carboplatin in a

preclinical in vivo setting. The combination has demonstrated synergistic antitumor activity in

various cancer models.[1][2] This document outlines the underlying mechanism, experimental

procedures, and expected outcomes based on published preclinical and clinical data.

Mechanism of Action and Therapeutic Rationale
(S)-Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-

related (ATR) kinase, a key regulator of the DNA damage response (DDR).[3] Carboplatin is a

platinum-based chemotherapy agent that induces DNA damage, primarily through the

formation of DNA crosslinks, leading to replication stress and cell cycle arrest.

The co-administration of Ceralasertib and carboplatin is based on the principle of synthetic

lethality. By inducing DNA damage, carboplatin activates the ATR-mediated signaling pathway

to promote DNA repair and cell survival. Ceralasertib inhibits this crucial repair mechanism,

leading to an accumulation of DNA damage, cell cycle collapse, and ultimately, apoptosis in

cancer cells. This synergistic interaction enhances the antitumor efficacy of carboplatin.[1][2]
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Caption: Signaling pathway of Ceralasertib and carboplatin synergy.

Quantitative Data Summary
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The following tables summarize preclinical and clinical data for the co-administration of

Ceralasertib and carboplatin.

Table 1: Preclinical Dosing and Efficacy in a Triple-Negative Breast Cancer PDX Model[1]

Agent Dose Dosing Schedule Outcome

Ceralasertib 25 mg/kg Orally, daily for 3 days

In combination with

carboplatin, yielded

optimal tumor control.

Carboplatin Not specified

Concurrently on day 1

of Ceralasertib

administration

In combination with

Ceralasertib, yielded

optimal tumor control.

Table 2: Recommended Phase II Dose (RP2D) and Tolerability in Patients with Advanced Solid

Tumors[1][4][5]

Agent Dose
Dosing
Schedule

Cycle Length

Most Common
Grade ≥3
Adverse
Events

Ceralasertib 40 mg
Once daily on

days 1-2
21 days

Anemia (39%),

Thrombocytopeni

a (36%),

Neutropenia

(25%)

Carboplatin AUC5
Intravenously on

day 1
21 days

Anemia (39%),

Thrombocytopeni

a (36%),

Neutropenia

(25%)

Experimental Protocol: In Vivo Xenograft Study
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This protocol describes a representative in vivo study to evaluate the efficacy of Ceralasertib

and carboplatin co-administration in a patient-derived xenograft (PDX) model.
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Caption: Experimental workflow for the in vivo co-administration study.

Materials
(S)-Ceralasertib (AZD6738)

Carboplatin

Female athymic nude mice (6-8 weeks old)[6]

Patient-derived xenograft (PDX) tissue

Vehicle for Ceralasertib (e.g., 0.5% HPMC + 0.1% Tween 80)

Vehicle for carboplatin (e.g., 0.9% saline)

Calipers

Sterile surgical instruments

Anesthesia (e.g., isoflurane)

Methods
Animal Handling and Acclimatization:

House mice in a pathogen-free environment with a 12-hour light/dark cycle and access to

food and water ad libitum.

Acclimatize animals for at least one week before the start of the experiment.

All animal procedures should be performed in accordance with institutional guidelines and

regulations.[6]

Tumor Implantation:

Anesthetize the mice.
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Subcutaneously implant a small fragment (approximately 2-3 mm³) of the PDX tumor

tissue into the flank of each mouse.

Monitor the animals for recovery from anesthesia.

Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring the length and width of the tumor with calipers every

2-3 days.

Calculate tumor volume using the formula: (Length x Width²) / 2.

When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment

groups (e.g., Vehicle, Ceralasertib alone, Carboplatin alone, Ceralasertib + Carboplatin).

Drug Preparation and Administration:

Ceralasertib: Prepare a suspension in the appropriate vehicle. Administer orally (p.o.) at

the desired dose (e.g., 25 mg/kg) based on the dosing schedule.

Carboplatin: Dissolve in the appropriate vehicle. Administer intraperitoneally (i.p.) or

intravenously (i.v.) at the desired dose.

For co-administration, administer carboplatin concurrently with the first dose of

Ceralasertib.[1]

Treatment and Monitoring:

Administer the drugs according to the defined dosing schedule.

Continue to monitor tumor volume and body weight every 2-3 days as an indicator of

toxicity.

Observe the animals for any signs of distress or adverse reactions.

Endpoint and Tissue Collection:
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The study endpoint may be a predetermined tumor volume, a specific time point, or

evidence of significant toxicity.

At the endpoint, euthanize the mice according to approved protocols.

Collect tumors and other relevant tissues (e.g., blood for pharmacokinetic analysis) for

further analysis.

Pharmacodynamic and Toxicity Assessments
Pharmacodynamic (PD) Analysis: Tumor biopsies can be collected during the study to

assess target engagement. For instance, upregulation of pRAD50 can be an indicator of

ATM activation and response to Ceralasertib treatment.[4][5]

Toxicity Assessment: Monitor for common treatment-emergent adverse events such as

anemia, thrombocytopenia, and neutropenia through complete blood counts (CBCs).[1][4][5]

Logical Relationship: Synergistic Tumor Inhibition
The combination of Ceralasertib and carboplatin is designed to achieve a synergistic

therapeutic effect, where the combined efficacy is greater than the sum of the individual agents.

Mechanism
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Caption: Logical relationship of Ceralasertib and carboplatin synergy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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